1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride
Overview
Description
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its complex structure and diverse applications, ranging from pharmaceutical development to organic synthesis. The compound’s unique properties make it a valuable asset in both academic and industrial research.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride involves several steps. One common method includes the reaction of 3,4-difluorophenol with epichlorohydrin to form 1-(3,4-difluorophenoxy)propan-2-ol. This intermediate is then reacted with ammonia to produce 1-(3,4-difluorophenoxy)propan-2-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound has a similar structure but differs in the position and number of fluorine atoms, leading to different chemical and biological properties.
2-(3,4-Difluorophenoxy)propan-1-amine hydrochloride: Another closely related compound with slight variations in the chemical structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(3,4-difluorophenoxy)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-7-2-3-8(10)9(11)4-7;/h2-4,6H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIUJPOBBXNKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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